molecular formula C13H8N4O3 B5366081 1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole

1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole

Cat. No. B5366081
M. Wt: 268.23 g/mol
InChI Key: QPSDPYKDZGDKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole, also known as NBD-BT, is a fluorescent probe that is widely used in scientific research. It is a member of the benzotriazole family, which is known for its high stability, low toxicity, and versatile applications in various fields. NBD-BT has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole is based on its fluorescence properties. This compound has a high quantum yield and a large Stokes shift, which allows it to be easily detected and distinguished from other fluorescent probes. The fluorescence of this compound is sensitive to its environment, such as pH, polarity, and viscosity. When this compound is incorporated into a molecule, its fluorescence properties can be used to monitor the behavior of the molecule in real-time.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects in vitro and in vivo. It is non-toxic and does not interfere with the function of proteins or other molecules. However, caution should be taken when using this compound in experiments, as high concentrations or prolonged exposure may have unintended effects.

Advantages and Limitations for Lab Experiments

1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole has several advantages for lab experiments, including its high stability, low toxicity, and versatile applications. It is also relatively easy to synthesize and incorporate into various molecules. However, this compound has some limitations, such as its sensitivity to pH and temperature, and its potential for photobleaching. Careful experimental design and optimization are required to ensure accurate and reliable results.

Future Directions

1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole has great potential for future applications in scientific research. Some possible directions include the development of new synthesis methods, the incorporation of this compound into new molecules or materials, and the exploration of its applications in new fields, such as nanotechnology and biophysics. Further studies are also needed to fully understand the mechanism of action and potential limitations of this compound, and to optimize its use in various experiments.

Synthesis Methods

1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole can be synthesized by a variety of methods, including the reaction of 2-nitrobenzoyl chloride with 1H-1,2,3-benzotriazole in the presence of a base, such as triethylamine. The reaction typically yields a high purity product with good yield. Other methods include the reaction of 2-nitrobenzoic acid with 1H-1,2,3-benzotriazole in the presence of carbodiimide, or the reaction of 2-nitrobenzoyl chloride with 1H-1,2,3-benzotriazole in the presence of a copper catalyst.

Scientific Research Applications

1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole is widely used in scientific research as a fluorescent probe for various applications. It has been used to study protein-protein interactions, enzyme activity, lipid dynamics, and membrane structure. This compound can be incorporated into peptides, proteins, lipids, and other molecules to study their behavior in vivo or in vitro. It has also been used in live cell imaging to visualize the distribution and localization of various molecules.

properties

IUPAC Name

benzotriazol-1-yl-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c18-13(9-5-1-3-7-11(9)17(19)20)16-12-8-4-2-6-10(12)14-15-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSDPYKDZGDKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3N=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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